ThiodiglycolicAcid-d4

Description

Significance of Stable Isotope Labeling in Advanced Research Methodologies

Stable isotope labeling is a technique where an atom in a molecule is replaced by its stable (non-radioactive) isotope. This method is fundamental in modern research for several reasons. The mass difference between the labeled and unlabeled compounds allows for their differentiation and quantification using mass spectrometry. This is particularly valuable in complex biological samples where numerous compounds are present.

The use of stable isotope-labeled compounds as internal standards is a cornerstone of quantitative analysis, especially in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These internal standards are added to a sample in a known quantity before processing. Because the labeled standard behaves almost identically to the native analyte during extraction, purification, and ionization, any sample loss or variation in instrument response can be accurately corrected for. This leads to highly precise and reliable quantification of the target analyte.

Furthermore, stable isotope labeling is instrumental in metabolic studies. By introducing a labeled compound into a biological system, researchers can trace its metabolic fate, identify its breakdown products, and elucidate metabolic pathways. nih.gov This has significant implications for understanding both normal physiological processes and the mechanisms of disease.

Overview of Deuterated Thiodiglycolic Acid (Thiodiglycolic Acid-d4) as a Research Tool

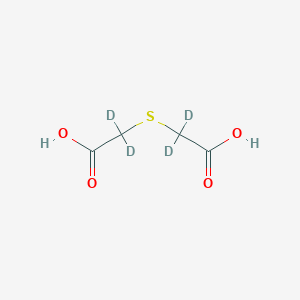

Thiodiglycolic Acid-d4, with the chemical formula C₄H₂D₄O₄S, is the deuterated form of thiodiglycolic acid. caymanchem.com It contains four deuterium (B1214612) atoms at the 2, 2, 2', and 2' positions. caymanchem.comglpbio.com Its primary and most critical application is as an internal standard for the precise quantification of thiodiglycolic acid (TDGA) in various biological and environmental samples. caymanchem.comcaymanchem.com

Thiodiglycolic acid itself is a significant biomarker. It is a metabolite of several compounds, including the industrial chemical vinyl chloride. nih.govnih.gov Monitoring urinary levels of TDGA is a key method for assessing occupational exposure to vinyl chloride, a known carcinogen. nih.govnih.govsafeworkaustralia.gov.au The accuracy of these measurements is paramount for protecting worker health, and the use of Thiodiglycolic Acid-d4 as an internal standard ensures the necessary precision.

Beyond toxicology, TDGA is also a metabolite in certain biological pathways. For instance, it is formed from the interaction of the cysteine component of glutathione (B108866) with two-carbon units during catabolism. caymanchem.comglpbio.com Its concentration in urine has been studied in relation to the metabolism of substances involved in methionine synthesis, which is relevant to conditions like hyperhomocystinuria. caymanchem.comcaymanchem.com

The analytical methodologies for detecting TDGA, such as GC-MS and LC-MS/MS, rely heavily on Thiodiglycolic Acid-d4 for accurate quantification. caymanchem.comresearchgate.netnih.gov The labeled standard co-elutes with the unlabeled TDGA but is distinguished by its higher mass, allowing for ratiometric analysis that corrects for analytical variability.

Table 1: Chemical Properties of Thiodiglycolic Acid-d4

| Property | Value |

|---|---|

| CAS Number | 132090-51-8 caymanchem.com |

| Formal Name | 2,2'-thiobis(acetic-2,2,2',2'-d4 acid) caymanchem.com |

| Molecular Formula | C₄H₂D₄O₄S caymanchem.com |

| Molecular Weight | 154.2 caymanchem.com |

| Purity | ≥99% deuterated forms (d1-d4) caymanchem.comvincibiochem.it |

| Appearance | Crystalline solid caymanchem.comcaymanchem.com |

| Storage Temperature | -20°C glpbio.comcaymanchem.com |

Table 2: Synonyms for Thiodiglycolic Acid-d4

| Synonym |

|---|

| Dicarboxydimethyl sulfide-d4 caymanchem.comglpbio.com |

| Mercaptodiacetic Acid-d4 caymanchem.comglpbio.com |

| TDGA-d4 caymanchem.comglpbio.com |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Thiodiglycolic Acid-d4 |

| Thiodiglycolic acid |

| Deuterium |

| Vinyl chloride |

| Glutathione |

| Cysteine |

Structure

3D Structure

Propriétés

IUPAC Name |

2-[carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4S/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZICZIVKIMRNE-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)SC([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Isotopic Incorporation for Thiodiglycolic Acid D4

Methodologies for Deuterium (B1214612) Introduction into Organic Compounds

The incorporation of deuterium (D), a stable isotope of hydrogen, into organic molecules is achieved through several established synthetic strategies. These methods range from simple exchange reactions to complex, multi-step syntheses using deuterated precursors. The choice of method depends on the target molecule's structure, the desired position of the deuterium label, and the required level of isotopic enrichment.

Common methodologies include:

Hydrogen-Deuterium (H/D) Exchange: This is one of the most direct methods, where labile protons in a molecule are exchanged for deuterium. The reaction is often catalyzed by acids or bases in the presence of a deuterium source, typically deuterium oxide (D₂O). beilstein-journals.org This approach is particularly effective for hydrogens alpha to carbonyl groups or those attached to heteroatoms (e.g., in alcohols, amines, and acids). beilstein-journals.org For less activated C-H bonds, transition metal catalysts, such as those based on palladium, iridium, or ruthenium, can facilitate the exchange with D₂O or D₂ gas. beilstein-journals.orgunam.mxacs.org

Reduction with Deuterated Reagents: Functional groups can be reduced using deuterium-delivering reagents. For example, carbonyls can be reduced to deuterated alcohols using sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). The deuterogenation of alkenes and alkynes using deuterium gas (D₂) and a metal catalyst is another widely used technique. researchgate.net

Synthesis from Deuterated Precursors: This approach involves building the target molecule from smaller, already deuterated starting materials. It offers excellent control over the position and number of incorporated deuterium atoms, making it ideal for creating specifically labeled compounds. The availability and cost of the deuterated precursors are key considerations for this strategy. synmr.in

Enzymatic and Photochemical Methods: Biocatalytic systems can offer high stereo- and regioselectivity for deuterium incorporation under mild conditions. researchgate.net More recently, photochemical methods have emerged as a sustainable strategy, using visible light to promote deuteration, often with D₂O as the deuterium source. unam.mxrsc.org

Targeted Synthesis Approaches for Thiodiglycolic Acid-d4 and Related Deuterated Analogs

Thiodiglycolic Acid-d4, with the formal name 2,2'-thiobis(acetic-2,2,2',2'-d4 acid), is an isotopically labeled compound containing four deuterium atoms. caymanchem.com These deuterium atoms are specifically located on the carbon atoms adjacent to the sulfur atom. This specific labeling pattern is crucial for its primary application as an internal standard for the quantification of its non-deuterated counterpart, thiodiglycolic acid (TDGA), by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com

The synthesis of the non-deuterated thiodiglycolic acid is commonly achieved by reacting a salt of chloroacetic acid with a sulfide (B99878) salt, followed by acidification. google.com A logical and targeted synthetic route for Thiodiglycolic Acid-d4 would adapt this established method by utilizing a deuterated precursor.

A plausible synthesis approach involves the following steps:

Starting Material: The synthesis would begin with a deuterated C2 building block, such as bromoacetic acid-d2 or chloroacetic acid-d2.

Nucleophilic Substitution: This deuterated haloacetic acid is reacted with a sulfide source, like sodium sulfide (Na₂S), in an aqueous or alcoholic solvent. In this reaction, two molecules of the deuterated haloacetic acid react with the sulfide ion to form the d4-thiodiglycolate salt.

Acidification: The resulting reaction mixture is then acidified, typically with a strong mineral acid, to protonate the carboxylate groups and yield the final product, Thiodiglycolic Acid-d4.

This precursor-based approach ensures that the deuterium atoms are placed specifically at the 2 and 2' positions, as required for its function as a reliable internal standard. caymanchem.com

Isotopic Purity and Positional Specificity in Deuterated Compounds for Research Applications

For deuterated compounds to be effective tools in research, particularly in quantitative analysis, their isotopic and structural integrity must be rigorously controlled and verified. rsc.org Two key parameters are of utmost importance: isotopic purity and positional specificity.

Isotopic Purity refers to the percentage of the labeled compound that contains the desired number of deuterium atoms relative to molecules with fewer or no deuterium atoms. nih.govresearchgate.net For instance, a batch of Thiodiglycolic Acid-d4 with high isotopic purity will contain a very high proportion of the d4 species and minimal amounts of d0, d1, d2, or d3 versions. caymanchem.com High isotopic purity is critical for internal standards used in isotope dilution mass spectrometry to ensure accurate quantification by minimizing signal overlap between the standard and the analyte. acs.org

Positional Specificity (or regioselectivity) ensures that the deuterium atoms are located at the intended positions within the molecular structure. researchgate.net In Thiodiglycolic Acid-d4, the four deuterium atoms must be at the C2 and C2' positions. caymanchem.com Incorrect placement could alter the fragmentation pattern in a mass spectrometer or the chemical properties of the molecule, leading to inaccurate results. researchgate.net The development of synthetic methods that allow for the selective installation of deuterium at specific sites is a significant focus of modern organic chemistry. nih.gov

The evaluation of these critical parameters is typically performed using high-resolution analytical techniques:

High-Resolution Mass Spectrometry (HRMS): Techniques like electrospray ionization HRMS (ESI-HRMS) can distinguish between different isotopologues (molecules that differ only in their isotopic composition) based on their precise mass-to-charge ratios. This allows for the calculation of isotopic enrichment and purity. rsc.orgnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the exact location of deuterium atoms within a molecule. While ¹H NMR can show the disappearance of a signal at the site of deuteration, ²H (deuterium) NMR directly detects the deuterium nuclei, confirming their position and providing information about the local chemical environment. rsc.org

The combination of these techniques provides a comprehensive characterization of the deuterated standard, ensuring its reliability for demanding research applications. rsc.org

Interactive Table 1: Examples of Isotopic Purity in Commercially Available Deuterated Standards

This table illustrates the high levels of isotopic purity typically achieved for deuterated compounds used as research standards.

| Compound Name | Number of Deuterium Atoms | Reported Isotopic Purity (%) | Reference(s) |

| Thiodiglycolic Acid-d4 | 4 | ≥99% (d1-d4 forms) | caymanchem.com, caymanchem.com |

| Tamsulosin-d4 | 4 | 99.5 | rsc.org |

| Oxybutynin-d5 | 5 | 98.8 | rsc.org |

| Propafenone-d7 | 7 | 96.5 | rsc.org |

| BEN-d2 (Benzofuranone derivative) | 2 | 94.7 | rsc.org |

Advanced Analytical Spectrometry Utilizing Thiodiglycolic Acid D4

Principles and Applications of Mass Spectrometry with Stable Isotope Internal Standards

Stable isotope-labeled compounds, such as Thiodiglycolic Acid-d4 (TDGA-d4), are instrumental in quantitative mass spectrometry. caymanchem.comglpbio.com These labeled internal standards contain stable isotopes, like deuterium (B1214612) (D), which replace more common isotopes, such as protium (B1232500) (¹H). clearsynth.com This isotopic substitution allows for easy differentiation between the internal standard and the analyte of interest, a critical factor for accurate measurements. clearsynth.com In mass spectrometry, TDGA-d4 serves as an internal standard for the quantification of its unlabeled counterpart, thiodiglycolic acid (TDGA). caymanchem.comglpbio.com The use of such standards enhances the precision and accuracy of analytical methods by acting as calibration reference points and enabling quantitative analysis. clearsynth.com

The primary advantage of using a stable isotope-labeled internal standard like TDGA-d4 is its ability to mimic the analyte's behavior during sample preparation and analysis. scispace.com Since the chemical and physical properties of TDGA-d4 are nearly identical to those of TDGA, it can effectively compensate for variations in extraction efficiency, injection volume, chromatographic retention, and ionization response. scispace.comcerilliant.com This normalization is crucial for obtaining reliable quantitative data, especially in complex biological or environmental samples where matrix effects can significantly impact the analytical signal. clearsynth.comlcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) for Thiodiglycolic Acid Quantification

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the sensitive and selective quantification of thiodiglycolic acid in various matrices, including aqueous samples and urine. tandfonline.comresearchgate.netnih.gov This method combines the separation capabilities of liquid chromatography with the precise detection and identification provided by mass spectrometry. tandfonline.com In a typical LC-MS/MS method for TDGA, chromatographic separation is achieved using a reverse-phase column with a gradient mobile phase, often consisting of 0.1% formic acid in water and acetonitrile. tandfonline.comresearchgate.netnih.gov

The use of a stable isotope-labeled internal standard, such as TDGA-d4, is a cornerstone of accurate quantification in LC-MS analysis. caymanchem.comglpbio.com By adding a known amount of TDGA-d4 to the sample at the beginning of the workflow, any variations that occur during sample preparation and analysis, including matrix effects, can be corrected. tum.de The quantification is then based on the ratio of the peak area of the analyte (TDGA) to that of the internal standard (TDGA-d4). uninsubria.it This approach, known as stable isotope dilution analysis (SIDA), is considered the gold standard for quantitative analysis due to its ability to mitigate signal variability and improve accuracy. frontiersin.org

Several LC-MS/MS methods have been developed for TDGA quantification. For instance, a "dilute-and-shoot" method for urine samples simplifies sample preparation and provides a detection limit of 50 ng/mL. nih.govresearchgate.net Another method for aqueous samples demonstrated linearity over at least two orders of magnitude with a detection limit of 10 ng/mL. tandfonline.comresearchgate.net These methods typically employ electrospray ionization (ESI) in tandem mass spectrometry (MS/MS) mode, monitoring specific precursor-to-product ion transitions for both TDGA and its deuterated internal standard to ensure high selectivity and sensitivity. tandfonline.comresearchgate.netnih.gov

Table 1: Performance of an LC-MS/MS Method for TDGA Quantification

| Parameter | Value | Reference |

|---|---|---|

| Detection Limit (Aqueous Samples) | 10 ng/mL | tandfonline.comresearchgate.net |

| Detection Limit (Urine) | 50 ng/mL | nih.govresearchgate.net |

| Linearity Range | At least two orders of magnitude | tandfonline.comresearchgate.net |

| Ionization Technique | Electrospray Ionization (ESI) | tandfonline.comresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Thiodiglycolic Acid Quantification

Gas chromatography-mass spectrometry (GC-MS) is another established analytical technique for the determination of thiodiglycolic acid, particularly in urine samples. nih.govdntb.gov.uaresearchgate.net This method involves the separation of volatile compounds in the gas phase followed by their detection and identification by a mass spectrometer. scioninstruments.com For non-volatile analytes like TDGA, a derivatization step is necessary to increase their volatility and thermal stability, making them suitable for GC analysis. nih.govresearchgate.net A common derivatization procedure for TDGA is methyl esterification. nih.gov

The integration of a stable isotope-labeled internal standard, such as Thiodiglycolic Acid-d4 (TDGA-d4), is crucial for achieving high accuracy and precision in GC-MS quantification. caymanchem.comglpbio.com TDGA-d4, which contains four deuterium atoms, is added to the sample prior to any preparation steps. caymanchem.com Because it behaves almost identically to the native TDGA during derivatization, extraction, and injection, it effectively corrects for any procedural losses or variations. caymanchem.com The quantification is based on the ratio of the signal from the TDGA derivative to that of the TDGA-d4 derivative. nih.gov This approach significantly improves the reliability of the results by minimizing the impact of matrix effects and other sources of error. lcms.cz

A developed GC-MS method for TDGA in urine, utilizing methyl esterification, demonstrated a linear relationship with a high correlation coefficient (0.9997) and a low minimum quantification concentration of 2.0 µg/L. nih.gov The precision of this method was found to be in the range of 0.81% to 2.38%, with an average recovery of 99.0% to 102.9%, indicating its robustness and accuracy for biomonitoring applications. nih.gov

Table 2: Performance Characteristics of a GC-MS Method for TDGA in Urine

| Parameter | Finding | Reference |

|---|---|---|

| Linear Regression Equation | y = 8460.5x - 4758.2 | nih.gov |

| Linear Coefficient (r) | 0.9997 | nih.gov |

| Minimum Quantification Concentration | 2.0 µg/L | nih.gov |

| Precision (RSD) | 0.81% - 2.38% | nih.gov |

| Average Recovery | 99.0% - 102.9% | nih.gov |

Mitigation of Matrix Effects, Ion Suppression, and Signal Variability in Quantitative Analysis

In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), matrix effects can significantly compromise the accuracy and precision of the results. researchgate.netlongdom.org Matrix effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to ion suppression or enhancement, respectively. researchgate.netchromatographyonline.com This variability in signal response is a major challenge, especially in complex matrices like urine or plasma. uninsubria.itresearchgate.net

The use of a stable isotope-labeled internal standard, such as Thiodiglycolic Acid-d4, is a highly effective strategy to mitigate these issues. clearsynth.comscispace.com Because the deuterated standard has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same matrix effects. scispace.com By calculating the ratio of the analyte signal to the internal standard signal, the variations caused by ion suppression or enhancement are effectively normalized, leading to more accurate and reliable quantification. clearsynth.comuninsubria.it

For example, a study comparing a classical electrospray ionization (ESI) source with a surface-activated chemical ionization (SACI-ESI) source for the analysis of TDGA in urine found that the SACI-ESI approach significantly reduced matrix effects. uninsubria.it This reduction, combined with the use of a deuterated internal standard (TDGA-D3), led to a substantial improvement in quantification performance. The average precision increased from 85% to 95%, and the average accuracy improved from 59% to 90%. uninsubria.it This demonstrates the power of combining advanced ionization techniques with stable isotope dilution to overcome the challenges of matrix effects. uninsubria.it

Another common strategy to reduce matrix effects is sample dilution. nih.gov Diluting the sample extract can lower the concentration of interfering matrix components, thereby minimizing their impact on the analyte's ionization. nih.gov However, the "dilute-and-shoot" approach, while simple and fast, may not be sufficient for all applications, and the use of a stable isotope-labeled internal standard remains crucial for robust and accurate quantification. researchgate.net

Stable Isotope Dilution Analysis (SIDA) Methodologies

Stable Isotope Dilution Analysis (SIDA) is a highly precise quantitative technique that utilizes a stable isotope-labeled version of the analyte as an internal standard. tum.defrontiersin.org This method is considered the gold standard in quantitative mass spectrometry due to its ability to correct for sample loss during preparation and to compensate for matrix effects during analysis. tum.defrontiersin.org The core principle of SIDA involves adding a known amount of the isotopically labeled standard to the sample at the earliest stage of the analytical workflow. tum.de Since the labeled standard is chemically identical to the analyte, it behaves similarly throughout the entire process, including extraction, derivatization, and chromatographic separation. scispace.com

The quantification in SIDA is based on the measurement of the peak area ratio of the unlabeled analyte to its isotopically labeled counterpart. tum.de This ratio is then used to determine the concentration of the analyte in the original sample by referencing a calibration curve prepared with known concentrations of the analyte and the labeled standard. nih.gov The use of Thiodiglycolic Acid-d4 as an internal standard for the quantification of thiodiglycolic acid is a prime example of the application of SIDA. caymanchem.comglpbio.com

The effectiveness of SIDA has been demonstrated in various applications, including the analysis of prenylated flavonoids in beer and hops, and the determination of furan (B31954) and 2-methylfuran (B129897) metabolites in human urine. frontiersin.orgnih.gov In a study on furan metabolites, a SIDA method using UPLC-ESI-MS/MS was established with synthesized stable isotopically labeled analogs of the target metabolites. nih.gov This approach allowed for the accurate quantification of the metabolites in urine samples from a human intervention study. nih.gov Similarly, a SIDA method was developed for the quantification of prenylated flavonoids, where the synthesis of seven different isotope-labeled standards was necessary due to their commercial unavailability. frontiersin.org This method, validated with LODs and LOQs between 0.04 and 3.2 µg/L, proved to be robust for analyzing complex matrices like beer and hop tea. frontiersin.org

Investigation of Biochemical Pathways and Metabolism Using Thiodiglycolic Acid D4

Tracing Endogenous Metabolic Processes: Insights into Cysteine and Glutathione (B108866) Catabolism

Thiodiglycolic acid is a naturally occurring product derived from the breakdown of the amino acid cysteine, a key component of the antioxidant glutathione. caymanchem.com During catabolism, two-carbon units are released and interact with cysteine to form TDGA. caymanchem.com In healthy individuals, urinary levels of TDGA are typically low. caymanchem.comglpbio.com

Elucidating Xenobiotic Metabolism Pathways

The study of how organisms metabolize foreign substances, or xenobiotics, is critical for understanding toxicology and pharmacology. openaccessjournals.com TDGA-d4 plays a significant role in these investigations, aiding in the identification and quantification of metabolites from various environmental and industrial chemicals.

Studies on the Biotransformation of Environmental Contaminants and Industrial Chemicals

A prominent application of TDGA-d4 is in monitoring human exposure to certain industrial chemicals. For instance, TDGA is a known major metabolite of the carcinogenic compound vinyl chloride monomer (VCM), which is used in the production of polyvinyl chloride (PVC). caymanchem.comnih.gov By using TDGA-d4 as an internal standard, researchers can accurately measure urinary TDGA levels in workers, providing a reliable biomarker for VCM exposure. caymanchem.comnih.gov Studies have shown a significant correlation between the concentration of VCM in the air and the levels of TDGA in the urine of exposed workers. nih.gov

Similarly, TDGA has been identified as a metabolite of other industrial chemicals, such as 1,2-dichloroethane (B1671644) and acrylonitrile. nih.gov The ability to accurately quantify TDGA using isotopically labeled standards like TDGA-d4 is crucial for assessing exposure levels and understanding the biotransformation pathways of these potentially harmful substances. nih.govuzh.ch

| Chemical | Key Finding | Significance |

|---|---|---|

| Vinyl Chloride Monomer (VCM) | Urinary TDGA is a major metabolite and its levels correlate with VCM exposure. nih.gov | Serves as a biomarker for occupational exposure in PVC workers. caymanchem.comnih.gov |

| 1,2-Dichloroethane | TDGA is a urinary metabolite following exposure. nih.gov | Aids in understanding the metabolic fate of this chemical. nih.gov |

| Acrylonitrile | TDGA was identified as a metabolite derived from its epoxide intermediate. nih.gov | Contributes to the toxicological profile of acrylonitrile. nih.gov |

Role in Understanding Metabolites in Biosynthetic Pathways

Beyond tracking the breakdown of xenobiotics, TDGA-d4 is instrumental in elucidating the formation of metabolites within complex biosynthetic pathways. For example, in studies of the mucolytic drug S-carboxymethyl-L-cysteine (CMC), TDGA was identified as a major human biotransformation product, along with its sulfoxide. nih.gov The use of stable isotope-labeled internal standards, analogous to TDGA-d4, was essential for the accurate quantification of these previously unrecognized metabolites. nih.gov This discovery led to a revised understanding of the metabolic pathway of CMC in humans, highlighting a pyruvate-like metabolic route. nih.gov

The ability to trace and quantify metabolites with high precision is fundamental to metabolomics and the broader understanding of how both endogenous and exogenous compounds are processed in biological systems. nih.govnih.govmdpi.com TDGA-d4 serves as a critical analytical tool in this endeavor, enabling researchers to piece together the intricate network of biochemical reactions that constitute metabolism.

Application in Biomarker Research and Environmental Analytical Studies

Development and Validation of Analytical Methods for Metabolite Biomarker Quantification

Thiodiglycolic acid-d4 is crucial for the development and validation of sensitive and accurate analytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), for the quantification of its non-deuterated counterpart, TDGA. caymanchem.comresearchgate.net TDGA is a known urinary metabolite of several compounds, including the industrial chemical and human carcinogen, vinyl chloride monomer (VCM). nih.govnih.govacs.org Therefore, accurate measurement of TDGA in urine is a key component of biomonitoring studies for individuals occupationally or environmentally exposed to VCM. nih.govresearchgate.net

The use of a stable isotope-labeled internal standard like TDGA-d4 is considered the gold standard in quantitative mass spectrometry. scispace.comnih.govchromatographyonline.com This is because TDGA-d4 is chemically almost identical to the analyte (TDGA), but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer. scioninstruments.com This near-identical chemical behavior ensures that TDGA-d4 experiences similar effects to TDGA during sample preparation, chromatography, and ionization, thereby compensating for variations in sample extraction, matrix effects, and instrument response. lgcstandards.comclearsynth.com This leads to improved precision and accuracy in the quantification of TDGA. scispace.com

Researchers have developed and validated LC-MS/MS methods using TDGA-d4 for the analysis of TDGA in urine. uninsubria.itresearchgate.net These methods often involve a "dilute-and-shoot" approach, where urine samples are simply diluted before injection into the LC-MS/MS system, offering a rapid and cost-effective analysis. researchgate.net The validation of these methods typically includes assessing linearity, limits of detection and quantification, precision, accuracy, and matrix effects, with TDGA-d4 playing a central role in ensuring the reliability of the results. uninsubria.itnih.gov

Table 1: Analytical Method Parameters for TDGA Quantification using TDGA-d4

| Parameter | Finding | Source(s) |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.netuninsubria.it |

| Internal Standard | Thiodiglycolic Acid-d4 (TDGA-d4) | caymanchem.comuninsubria.it |

| Sample Matrix | Urine | uninsubria.itresearchgate.net |

| Sample Preparation | Dilution with water | uninsubria.itresearchgate.net |

| Detection Limit | As low as 50 ng/mL in urine | researchgate.net |

| Linearity | Good linearity over a range of concentrations | researchgate.netnih.gov |

| Precision | Improved with the use of a stable isotope-labeled internal standard | scispace.com |

| Accuracy | Improved with the use of a stable isotope-labeled internal standard | scispace.com |

Assessment of Environmental Exposure through Metabolite Monitoring

The quantification of urinary TDGA, facilitated by the use of TDGA-d4 as an internal standard, is a valuable tool for assessing human exposure to specific environmental and occupational pollutants. caymanchem.com A primary application is the monitoring of exposure to vinyl chloride monomer (VCM), a known human carcinogen used in the production of polyvinyl chloride (PVC). nih.govresearchgate.netcdc.gov TDGA is a major metabolite of VCM, and its levels in urine have been shown to correlate with VCM exposure, particularly at higher concentrations. nih.govnih.govresearchgate.net

Studies have been conducted on school-aged children living near petrochemical complexes, revealing elevated urinary TDGA levels, suggesting environmental exposure to VCM. nih.govnih.gov In occupational settings, monitoring urinary TDGA in workers at PVC manufacturing plants provides a biological measure of their exposure to VCM. researchgate.net However, it is important to note that TDGA is not exclusively a biomarker for VCM exposure, as it can be a metabolite of other compounds and is also found in the urine of unexposed individuals. who.int Therefore, the use of appropriate control groups is essential in such studies. nih.gov

The ability to accurately measure TDGA, thanks to methods employing TDGA-d4, allows for more reliable risk assessments in communities and workplaces where VCM exposure is a concern. nih.gov

Table 2: Research Findings on TDGA as a Biomarker of Exposure

| Study Population | Key Finding | Source(s) |

| School-aged children near a petrochemical complex | Elevated urinary TDGA levels were observed, suggesting environmental exposure to VCM. | nih.govnih.gov |

| Polyvinyl chloride (PVC) manufacturing workers | A correlation was found between VCM concentrations in the workplace air and urinary TDGA levels. | nih.govresearchgate.net |

| General population | TDGA is also found in the urine of unexposed individuals, making control groups crucial for exposure studies. | who.int |

Tracing Environmental Fate and Transport of Sulfur-Containing Organic Compounds

Thiodiglycolic acid-d4 can also serve as a tracer in studies investigating the environmental fate and transport of sulfur-containing organic compounds. clearsynth.com One significant area of research is the degradation of sulfur mustard, a chemical warfare agent. researchgate.net The hydrolysis of sulfur mustard produces thiodiglycol (B106055) (TDG), which can then be further oxidized in the environment to form TDGA. researchgate.netoup.comnih.gov

By using isotopically labeled compounds like TDGA-d4, researchers can track the movement and transformation of these substances in soil and water systems. researchgate.netnih.gov For instance, studies have investigated the sorption of TDG and TDGA to different soil types, finding that TDGA sorption can vary significantly depending on the soil composition, while TDG sorption is generally low. oup.com This indicates that TDGA may be less mobile in the environment than its precursor, TDG. oup.com

Furthermore, the biological transformation of TDG to TDGA has been observed in soil, highlighting the role of microorganisms in the environmental fate of these compounds. oup.comnih.gov The use of deuterated standards in such environmental analyses helps to correct for variability in sample extraction and matrix effects, leading to more reliable quantitative data on the concentrations and transformation rates of these compounds in various environmental compartments. researchgate.netnih.govtireindustryproject.org

Mechanistic Insights into Thiodiglycolic Acid-d4 in Chemical Reactions

Thiodiglycolic acid-d4 (TDGA-d4) is the isotopically labeled form of thiodiglycolic acid, containing four deuterium (B1214612) atoms at the alpha-positions to the carboxylic acid groups. caymanchem.com While its primary application is as an internal standard for the quantification of its non-deuterated counterpart, thiodiglycolic acid (TDGA), via gas or liquid chromatography-mass spectrometry, its unique isotopic composition makes it a powerful tool for investigating the intricate details of chemical reactions. caymanchem.com The substitution of hydrogen with deuterium enables the study of reaction mechanisms and kinetics through a phenomenon known as the kinetic isotope effect (KIE).

Mechanistic Organic Chemistry and Reaction Kinetics Studies

The presence of deuterium (B1214612) atoms in Thiodiglycolic Acid-d4 allows it to serve as a molecular probe in mechanistic studies, offering insights into bond-breaking and bond-forming steps, as well as changes in the molecular environment during a reaction.

Emerging Research Frontiers and Methodological Innovations

Integration of Thiodiglycolic Acid-d4 in Multi-Omics Research (e.g., Metabolomics)

The use of stable isotope-labeled compounds like Thiodiglycolic Acid-d4 is a cornerstone of quantitative metabolomics, a key discipline within multi-omics research. nih.govspringernature.com In these studies, which often involve the comprehensive analysis of small molecules in a biological system, Thiodiglycolic Acid-d4 serves as an ideal internal standard. caymanchem.comglpbio.combiomol.com Its chemical properties are nearly identical to the endogenous TDGA, but its increased mass due to the four deuterium (B1214612) atoms allows it to be distinguished by mass spectrometry. caymanchem.com This enables accurate quantification of TDGA by correcting for variations in sample preparation and instrument response. researchgate.net

The significance of this is underscored by the role of TDGA as a biomarker. It is a major metabolite of vinyl chloride, a known carcinogen, making its accurate measurement critical for monitoring occupational and environmental exposures. nih.govnih.govcdc.gov Furthermore, TDGA is linked to the metabolism of glutathione (B108866) and can be an indicator of metabolic imbalances, such as those related to hyperhomocystinuria. caymanchem.comglpbio.com The integration of Thiodiglycolic Acid-d4 in multi-omics approaches allows for the precise and reliable measurement of TDGA, which can then be correlated with data from other omics platforms like proteomics, lipidomics, and transcriptomics to provide a more holistic understanding of biological systems in health and disease. nih.govmdpi.comunimi.itbiologists.com

A typical workflow in a metabolomics study utilizing Thiodiglycolic Acid-d4 would involve spiking a known amount of the deuterated standard into a biological sample (e.g., urine) before processing. Following extraction and analysis by a technique such as liquid chromatography-mass spectrometry (LC-MS), the ratio of the signal from the endogenous TDGA to the Thiodiglycolic Acid-d4 standard is used to calculate the absolute concentration of TDGA in the original sample. nih.govspringernature.com

Table 1: Research Applications of Thiodiglycolic Acid-d4 in Metabolomics

| Research Area | Application of Thiodiglycolic Acid-d4 | Key Findings Enabled |

| Toxicology | Internal standard for quantifying urinary Thiodiglycolic Acid (TDGA) | Accurate assessment of exposure to vinyl chloride and other industrial chemicals. nih.govnih.gov |

| Metabolic Disorders | Quantification of TDGA to study imbalances in methionine and glutathione metabolism. | Elucidation of pathways related to conditions like hyperhomocystinuria. caymanchem.com |

| Huntington's Disease Models | Used in metabolomic profiling of urine to identify biomarkers of oxidative stress. | TDGA was identified as a metabolite that increases with changes in the organism's redox state. nih.gov |

Advancements in Micro-Scale and High-Throughput Analytical Platforms for Deuterated Standards

The demand for analyzing large numbers of samples in metabolomics and other omics studies has driven significant advancements in analytical platforms. These innovations are particularly relevant for the use of deuterated standards like Thiodiglycolic Acid-d4, enabling faster and more efficient analyses.

High-throughput screening has been revolutionized by the development of multiplexed labeling strategies. nih.govnih.gov For instance, combining isotopic labeling with isobaric tags, such as Tandem Mass Tags (TMT), allows for the simultaneous analysis of multiple samples in a single LC-MS run, dramatically increasing throughput. nih.gov While not a direct application of Thiodiglycolic Acid-d4, these advancements in the broader field of isotopic labeling pave the way for more complex and high-throughput study designs where deuterated standards are essential for accurate quantification.

Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for the analysis of deuterated standards. lcms.cz The high resolution and sensitivity of modern mass spectrometers, such as Orbitrap and time-of-flight (TOF) instruments, allow for the clear differentiation of isotopically labeled compounds from their endogenous counterparts, even at very low concentrations. nih.gov Furthermore, the development of micro-scale separation techniques and sample handling, such as solid-phase microextraction (SPME) and the use of nanowell chips, minimizes sample volume requirements and reduces analytical run times. nih.govacs.org

Recent developments in analytical instrumentation and methodologies are summarized in the table below:

Table 2: Innovations in Analytical Platforms

| Platform/Technique | Advancement | Relevance to Deuterated Standards |

| UHPLC-MS/MS | Increased speed, resolution, and sensitivity. lcms.cz | Enables rapid and accurate quantification of deuterated standards like Thiodiglycolic Acid-d4 and their endogenous analogues. |

| High-Resolution Mass Spectrometry (e.g., Orbitrap, TOF) | Ability to differentiate between molecules with very small mass differences. nih.gov | Crucial for resolving deuterated standards from their non-labeled forms and other interfering molecules. |

| Multiplexed Labeling (e.g., SILAC, TMT) | Allows for the analysis of multiple samples in a single run. nih.govnih.gov | Increases the throughput of quantitative studies that rely on isotopic standards. |

| Micro-Scale Sample Preparation (e.g., SPME, nanowell chips) | Reduces sample and reagent consumption and can improve extraction kinetics. nih.govacs.org | Facilitates the analysis of precious or volume-limited samples in studies using deuterated internal standards. |

Computational Chemistry and Modeling in Conjunction with Isotopic Labeling Studies

Computational chemistry and modeling have become indispensable tools in modern chemical research, and their application in conjunction with isotopic labeling studies, including those using Thiodiglycolic Acid-d4, is a rapidly growing field. These computational approaches provide deeper insights into the behavior of isotopically labeled compounds and enhance the interpretation of experimental data.

One key application is the use of computational methods to predict and understand isotope effects. numberanalytics.comoup.com The substitution of hydrogen with deuterium can lead to subtle changes in a molecule's properties, which can sometimes result in chromatographic separation of the deuterated standard from the non-deuterated analyte. oup.com Molecular modeling can be used to calculate the binding energies of these compounds with the stationary phase in a chromatography column, helping to explain and predict such separation phenomena. oup.com

In the context of mass spectrometry, computational tools are essential for processing the large and complex datasets generated in metabolomics experiments. nih.govacs.orgoup.com Software has been developed to automatically detect and quantify pairs of labeled and unlabeled peaks in LC-MS data, streamlining the data analysis workflow. nih.govacs.org Furthermore, computational models can be used to simulate and predict the mass spectra of molecules, aiding in the identification of unknown metabolites.

The integration of hydrogen-deuterium exchange (HDX) mass spectrometry with molecular dynamics simulations is another exciting frontier. nih.govnih.govacs.org While not directly involving Thiodiglycolic Acid-d4, this approach uses deuterium labeling to probe the structure and dynamics of proteins. Computational modeling is then used to refine protein structures based on the experimental HDX data, providing high-resolution insights into protein-ligand interactions. nih.gov

Table 3: Role of Computational Chemistry in Isotopic Labeling Studies

| Computational Approach | Application | Contribution to Research with Deuterated Standards |

| Molecular Mechanics and Quantum Chemistry | Prediction of isotope effects on chromatographic retention and spectroscopic properties. numberanalytics.comoup.comacs.org | Provides a theoretical understanding of the behavior of deuterated standards and can help in method development. |

| Data Analysis Software (e.g., for LC-MS) | Automated peak detection, integration, and quantification of labeled and unlabeled compounds. acs.orgoup.com | Increases the speed, accuracy, and reproducibility of data analysis in metabolomics studies using standards like Thiodiglycolic Acid-d4. |

| Molecular Dynamics Simulations | Modeling the structure and dynamics of biomolecules. | In conjunction with HDX-MS, it allows for high-resolution structural analysis of protein-ligand interactions. nih.gov |

Q & A

Q. How is Thiodiglycolic Acid-d4 synthesized, and what purification methods ensure isotopic purity?

Thiodiglycolic Acid-d4 is synthesized by reacting non-deuterated thiodiglycolic acid with deuterated reagents (e.g., D₂O) under controlled conditions to replace hydrogen atoms at specific sites. Purification typically involves recrystallization or chromatographic techniques (e.g., HPLC) to achieve >98% isotopic purity, verified via mass spectrometry . Key steps include optimizing reaction time and temperature to minimize side products and ensure complete deuteration.

Q. What analytical techniques are essential for characterizing Thiodiglycolic Acid-d4 in research settings?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms deuterium substitution patterns, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight and isotopic enrichment. Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups, and X-ray crystallography determines crystal structure if applicable . Methodological rigor requires cross-validation between techniques to ensure consistency.

Q. How does Thiodiglycolic Acid-d4 function as an internal standard in quantitative LC-MS/MS analyses?

Its deuterated structure provides a distinct mass shift (Δm/z = +4) from the non-deuterated form, enabling precise quantification via isotopic dilution. Researchers spike known concentrations into samples before extraction to correct for matrix effects and ionization efficiency variations. Calibration curves using serial dilutions of the analyte and internal standard are critical for accuracy .

Advanced Research Questions

Q. What are the challenges in distinguishing Thiodiglycolic Acid-d4 from endogenous metabolites in human exposure studies?

Endogenous sulfur-containing compounds (e.g., cysteine derivatives) and dietary sources (e.g., meat, onions) can produce interfering signals. Advanced separation techniques, such as ultra-high-performance liquid chromatography (UHPLC) with hydrophilic interaction liquid chromatography (HILIC) columns, improve resolution. Post-column derivatization with fluorogenic agents (e.g., dansyl chloride) enhances specificity for LC-MS workflows .

Q. How can researchers validate the stability of Thiodiglycolic Acid-d4 under varying experimental conditions?

Accelerated stability studies involve exposing the compound to extreme pH, temperature, and light. For example, incubate at 40°C for 4 weeks and compare degradation products via LC-MS. Long-term stability in biological matrices (e.g., urine) requires spiking into pooled matrices and assessing recovery rates over time. Stability-indicating methods, such as diode-array detection (DAD), monitor peak purity during method development .

Q. What mechanistic insights does Thiodiglycolic Acid-d4 provide in oxidative stress studies involving heavy metals?

Thiodiglycolic Acid-d4 acts as a chelating agent for metals like iron(III) in redox reactions. Researchers use stopped-flow spectrophotometry to track reaction kinetics, revealing how axial ligands (e.g., chloride) modulate oxidation pathways. Electron paramagnetic resonance (EPR) spectroscopy identifies radical intermediates formed during metal-catalyzed oxidation .

Q. How do inter-laboratory variations affect the reproducibility of Thiodiglycolic Acid-d4-based biomarker assays?

Variations arise from differences in extraction protocols (e.g., solid-phase vs. liquid-liquid extraction) and instrumentation calibration. Harmonization requires using certified reference materials (CRMs) and inter-laboratory proficiency testing. Statistical tools like Bland-Altman plots assess agreement between datasets, while robust regression models correct for systematic biases .

Methodological Considerations

Q. What protocols optimize the detection of Thiodiglycolic Acid-d4 in complex biological matrices?

- Sample Preparation: Acidify urine samples to pH 2–3 with HCl to precipitate proteins. Use mixed-mode SPE cartridges (e.g., Oasis MCX) for cleanup.

- Chromatography: Employ a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile.

- Mass Spectrometry: Operate in negative ionization mode with MRM transitions (e.g., m/z 153 → 109 for TDGA-d4).

- Validation: Assess linearity (R² > 0.99), LOQ (≤1 ng/mL), and matrix effects (<15% signal suppression) .

Q. How can researchers address conflicting data on Thiodiglycolic Acid-d4's stability in environmental samples?

Discrepancies may stem from matrix composition (e.g., salinity, organic matter). Perform stability studies in site-specific matrices and apply degradation correction factors. Use isotopically labeled internal standards added at extraction to account for losses during storage and processing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.